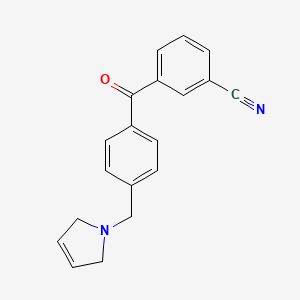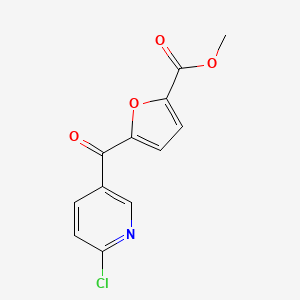
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research has demonstrated the utility of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine in the synthesis of complex heterocyclic compounds. For instance, studies on furopyridines have explored the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, showcasing methods to introduce various functional groups into the pyridine nucleus (Shiotani & Taniguchi, 1996). Similarly, the creation of stabilised pyridyne intermediates for [4+2] cycloaddition reactions highlights the compound's role in forming highly reactive intermediates for synthetic chemistry applications (Connon & Hegarty, 2004).
Material Science and Engineering
In material science, the compound's derivatives have been studied for their potential as corrosion inhibitors for metals. For example, research into pyridine derivatives revealed their effectiveness in protecting mild steel against corrosion in acidic environments, demonstrating the compound's potential for creating more durable and corrosion-resistant materials (Ansari, Quraishi, & Singh, 2015).
Organic Chemistry and Catalysis
The reactivity of 2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine with various nucleophiles and electrophiles has been a focal point in organic synthesis research. Studies have shown its utility in constructing complex organic frameworks, which are valuable for developing novel catalysts and organic synthesis methodologies. For instance, its role in forming substituted pyridines through cross-coupling reactions underscores its importance in creating compounds with potential catalytic applications (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).
Propriétés
IUPAC Name |
methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)9-4-3-8(18-9)11(15)7-2-5-10(13)14-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTARQNVGSDXIQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642153 | |
| Record name | Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-methoxycarbonyl-2-furoyl)pyridine | |
CAS RN |
898785-77-8 | |
| Record name | Methyl 5-(6-chloropyridine-3-carbonyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




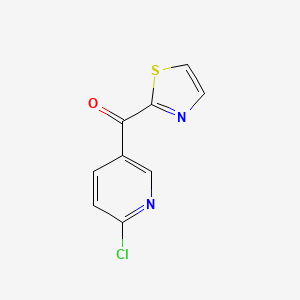

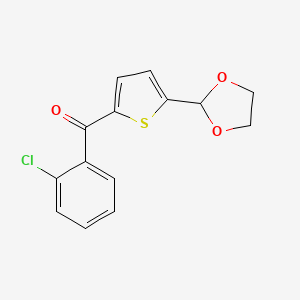
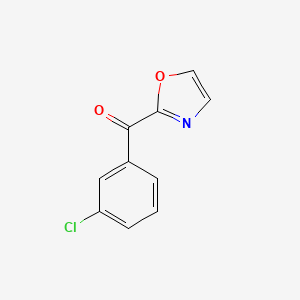
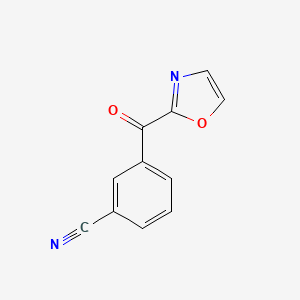
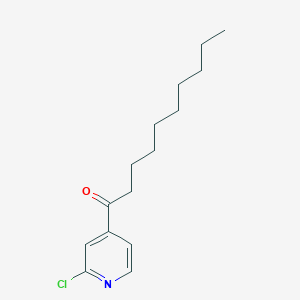
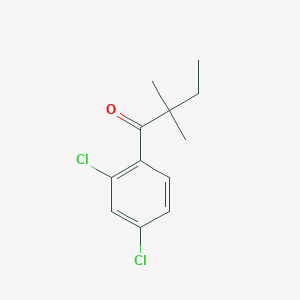
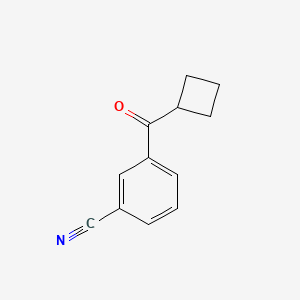
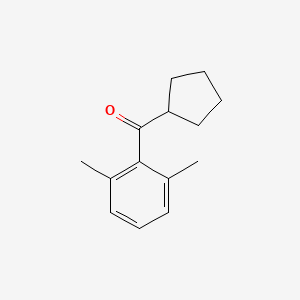
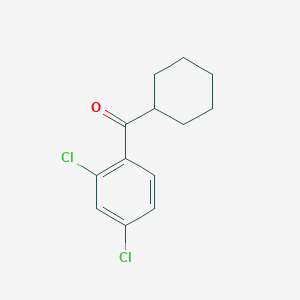
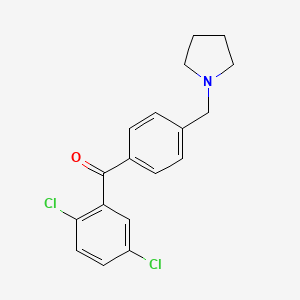
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-thiomethyl benzophenone](/img/structure/B1614167.png)
